4-BROMO-N~2~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENECARBOXAMIDE
Overview
Description
4-BROMO-N~2~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~2~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENECARBOXAMIDE typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as palladium acetate and ligands like 1’-binaphthyl-2,2’-bis-diphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~2~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-BROMO-N~2~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N~2~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with enzymes and receptors, modulating their activity. The thiophene carboxamide group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core and exhibit similar reactivity and applications.
Imidazole Derivatives: Imidazoles are structurally similar and are used in similar applications such as pharmaceuticals and organic synthesis.
Uniqueness
4-BROMO-N~2~-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-2-THIOPHENECARBOXAMIDE is unique due to the combination of the pyrazole and thiophene moieties, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-bromo-N-[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5OS/c1-3-21-10(2)11(5-18-21)7-20-8-13(6-17-20)19-15(22)14-4-12(16)9-23-14/h4-6,8-9H,3,7H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLPQPYEJHCZGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C=N2)NC(=O)C3=CC(=CS3)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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